N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)15-18-19-16(25-15)17-14(20)10-5-4-6-24-10/h4-8H,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLZXYCHHAZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a model to study the reactivity of furan carboxamides and their interactions with various reagents.
Biology: It may be used in biological assays to investigate its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
5-Substituted Oxadiazoles
- N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) Structure: Cyanomethyl group at the oxadiazole 5-position. Activity: Synthesized as an insecticidal agent, showing moderate efficacy against pests .
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)
2-Substituted Oxadiazoles
- N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Structure: Sulfanyl acetamide group at the oxadiazole 2-position. Activity: Exhibited broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and C. albicans), attributed to the sulfanyl group enhancing electrophilicity and target binding .
Functional Group Modifications
Carboxamide vs. Acetamide
- N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide Structure: Acetamide group instead of furan carboxamide.
Carboxamide vs. Amine
- N-(4-Chlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine (4b)
- Structure : Substituted phenylamine group at the oxadiazole 2-position.
- Activity : Demonstrated significant anticancer activity (growth percent [GP] = 59.73–96.31) against leukemia and lung cancer cell lines. The electron-withdrawing chloro group enhances cytotoxicity .
- Key Difference : Amine derivatives follow Lipinski’s rule of five (molecular weight <500, logP <5), making them orally bioavailable candidates compared to carboxamide derivatives .
Sulfonyl Derivatives
- 5-(3,4,5-Trimethoxyphenyl)-2-Sulfonyl-1,3,4-Oxadiazole
- Structure : Sulfonyl group at the oxadiazole 2-position.
- Activity : Potent antifungal agent (IC₅₀: 1.2–4.8 µM against Candida spp.), with the sulfonyl group enabling strong hydrogen bonding with fungal enzymes .
- Key Difference : Sulfonyl groups increase polarity, improving solubility but reducing cell membrane penetration compared to carboxamides .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 399.36 | 2.3 | 2 | 8 |
| N-(4-Chlorophenyl)-oxadiazol-2-Amine | 400.83 | 3.1 | 1 | 7 |
| 2-Sulfonyl-oxadiazole | 381.38 | 1.8 | 1 | 9 |
| N-Oxadiazol-2-yl Acetamide | 347.34 | 2.8 | 2 | 7 |
Biological Activity
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
- 3,4,5-Trimethoxyphenyl Group : This moiety enhances the lipophilicity and biological activity of the compound.
- Furan-2-Carboxamide : This functional group is known for its role in various biological activities.
The molecular formula is with a CAS number of 19938-46-6.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that it inhibits tubulin polymerization and induces apoptosis in cancer cells. This activity is primarily attributed to its ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 1.5 | Tubulin inhibition |
| A549 (Lung Cancer) | 2.0 | Induction of apoptosis |
| SGC-7901 (Gastric Cancer) | 1.8 | DNA intercalation |
The mechanisms underlying the biological activity of this compound include:
- Tubulin Polymerization Inhibition : By binding to tubulin, the compound prevents its polymerization into microtubules, leading to cell cycle arrest at the metaphase stage.
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function, which is crucial for its anticancer efficacy .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Human Cancer Cell Lines : A study demonstrated that this compound showed potent activity against various human cancer cell lines including HeLa and A549. The results indicated that it could serve as a lead compound for developing new anticancer agents .
- Mechanistic Studies : Research into the mechanism revealed that the compound not only inhibits tubulin polymerization but also induces reactive oxygen species (ROS) production in cancer cells, further contributing to apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Notable Activity |
|---|---|---|---|
| N-(3,4,5-trimethoxyphenyl)acetamide | Acetamide | 10 | Moderate anticancer activity |
| 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Oxadiazole | 8 | Antioxidant properties |
Q & A
Basic: What are the established synthetic methodologies for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
The synthesis typically involves multi-step organic reactions , starting with cyclocondensation to form the oxadiazole ring. A common approach includes:
- Step 1 : Coupling 3,4,5-trimethoxybenzoyl chloride with a furan-2-carboxamide precursor.
- Step 2 : Cyclization via hydrazine derivatives under reflux conditions (e.g., using POCl₃ or polyphosphoric acid as a catalyst).
- Step 3 : Purification via column chromatography or recrystallization.
Key reaction parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF). Analytical validation via ¹H/¹³C NMR and HPLC ensures structural fidelity .
Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring integrity (e.g., ¹H NMR signals for methoxy groups at δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.3) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve the yield of oxadiazole ring formation?
Optimization strategies focus on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
- Catalysts : Using POCl₃ increases yields by 20–30% over traditional acid catalysts .
- Temperature Gradients : Gradual heating (50°C → 120°C) reduces side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Advanced: What structural modifications enhance biological activity, and what are the outcomes?
Structure-Activity Relationship (SAR) studies reveal:
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | Enhanced tubulin inhibition (IC₅₀ = 0.8 µM) vs. unsubstituted analogs | |
| Nitro group on furan | Increased antiproliferative activity (GI₅₀ = 2.1 µM in MCF-7 cells) | |
| Trifluoromethyl addition | Improved solubility and target binding (ΔΔG = -3.2 kcal/mol) |
Bulkier groups (e.g., benzothiazole) reduce potency due to steric hindrance .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM in similar assays) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., NCI-60 panel).
- Compound Stability : Pre-test solubility in DMSO/PBS to avoid aggregation artifacts .
Advanced: What computational approaches predict pharmacokinetic properties?
Molecular Dynamics (MD) and Density Functional Theory (DFT) models predict:
- LogP : ~2.1 (indicating moderate lipophilicity) .
- ADMET Profiles : High intestinal absorption (HIA >80%) but potential CYP3A4 inhibition .
- Docking Studies : Strong binding to β-tubulin (PDB: 1SA0) with a docking score of -9.2 kcal/mol .
Basic: What are the known biological targets and mechanisms of action?
Primary targets include:
- Microtubules : Disruption of polymerization via colchicine-binding site interactions .
- Topoisomerase II : Inhibition of DNA replication (IC₅₀ = 1.5 µM) .
- Reactive Oxygen Species (ROS) : Induction of apoptosis in leukemia cells (2-fold ROS increase) .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Salt Formation : Hydrochloride salts improve solubility by 50% (pH 7.4) .
- Nanoformulation : PEGylated liposomes achieve 85% encapsulation efficiency .
- Prodrug Design : Phosphate ester derivatives enhance bioavailability (AUC₀–24 = 120 µg·h/mL) .
Basic: What are the stability profiles under varying pH and temperature?
- pH Stability : Degrades <10% at pH 2–8 over 24 hours but hydrolyzes rapidly at pH >10 .
- Thermal Stability : Stable at 25°C for 6 months; decomposition initiates at 150°C (TGA data) .
Advanced: How do electron-withdrawing vs. electron-donating substituents affect activity?
| Substituent Type | Example | Activity Trend |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | 5-Nitrofuran | 3-fold increase in cytotoxicity |
| Electron-Donating (e.g., -OCH₃, -CH₃) | 3,4,5-Trimethoxy | 2-fold increase in tubulin binding |
Meta-substitutions show optimal steric compatibility with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
